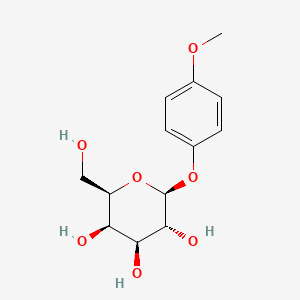

4-Methoxyphenyl beta-D-Galactopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461728 | |

| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-20-7 | |

| Record name | 4-Methoxyphenyl beta-D-Galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methoxyphenyl β-D-Galactopyranoside: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 4-Methoxyphenyl β-D-Galactopyranoside, a crucial tool for researchers, scientists, and professionals in drug development. Moving beyond a simple product description, this document delves into the core scientific principles, practical applications, and expert insights necessary for its effective utilization in the laboratory.

Introduction: Unveiling a Key Glycosidic Substrate

4-Methoxyphenyl β-D-Galactopyranoside is a synthetically derived glycoside that has carved a significant niche in the landscape of biochemical and biomedical research.[1] At its core, it is a molecule where a galactose sugar is linked to a 4-methoxyphenol group via a β-glycosidic bond. This specific chemical architecture makes it an invaluable chromogenic substrate for the enzyme β-galactosidase, an enzyme of profound importance in molecular biology and diagnostics. Its utility extends beyond a simple enzyme activity indicator; it also serves as a versatile building block in the intricate art of synthesizing complex glycoconjugates and carbohydrate-based therapeutics.[2][3] This guide will illuminate the path from its fundamental chemical properties to its advanced applications, providing the user with the knowledge to harness its full potential.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of 4-Methoxyphenyl β-D-Galactopyranoside is paramount for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 3150-20-7 | [4][5] |

| Molecular Formula | C₁₃H₁₈O₇ | [6] |

| Molecular Weight | 286.28 g/mol | [6] |

| Appearance | White crystalline solid/powder | [1][4] |

| Melting Point | Approximately 161 °C | [1] |

| Solubility | Soluble in water | |

| Storage | Store at -20°C to 8°C, protected from light | [7] |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | [6] |

These properties dictate the practical aspects of working with this compound, from preparing stock solutions to ensuring its long-term stability. The crystalline nature and defined melting point are indicative of its purity, a critical factor for reproducible experimental results.

Mechanism of Action: The Chromogenic Transformation

The primary application of 4-Methoxyphenyl β-D-Galactopyranoside lies in its role as a chromogenic substrate for β-galactosidase. The underlying principle is an elegant enzymatic reaction that translates enzyme activity into a quantifiable color change.

The enzyme β-galactosidase catalyzes the hydrolysis of the β-glycosidic bond in 4-Methoxyphenyl β-D-Galactopyranoside. This cleavage event releases two products: D-galactose and 4-methoxyphenol.[8][9] While both products are initially colorless, the genius of this assay system is revealed in the subsequent step.

The addition of an alkaline solution, such as sodium carbonate, to the reaction mixture serves two purposes: it effectively stops the enzymatic reaction by denaturing the β-galactosidase, and more importantly, it deprotonates the hydroxyl group of the liberated 4-methoxyphenol. This deprotonation results in the formation of the 4-methoxyphenoxide ion.

The formation of the phenoxide ion induces a critical change in the molecule's electronic structure. The increased electron delocalization across the aromatic ring leads to a bathochromic shift, also known as a red shift, in its maximum absorbance wavelength (λmax).[10][11] While 4-methoxyphenol in an acidic or neutral solution has absorption maxima at approximately 222 nm and 282 nm, the 4-methoxyphenoxide ion under alkaline conditions exhibits a shift to a longer, more readily measurable wavelength in the near-UV range, typically around 290-300 nm.[12][13][14] The intensity of the resulting yellow color is directly proportional to the amount of 4-methoxyphenoxide ion present, which in turn is a direct measure of the β-galactosidase activity.

Experimental Protocol: A Validated Workflow for β-Galactosidase Assay

The following protocol is a robust, self-validating system for the quantification of β-galactosidase activity using 4-Methoxyphenyl β-D-Galactopyranoside. It is designed to be adaptable for various sample types, including purified enzyme preparations and cell lysates.

Reagent Preparation

-

Assay Buffer (Z-buffer): 0.1 M Phosphate buffer, pH 7.0, containing 10 mM KCl, 1 mM MgSO₄, and 50 mM β-mercaptoethanol. The β-mercaptoethanol should be added fresh before use.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 4-Methoxyphenyl β-D-Galactopyranoside in the Assay Buffer. Ensure it is fully dissolved. Store in aliquots at -20°C.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).

-

β-Galactosidase Standard: A purified β-galactosidase of known activity for generating a standard curve.

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, add your sample (e.g., cell lysate or purified enzyme) to the Assay Buffer to a final volume of 100 µL. Include a blank control containing only the Assay Buffer and sample buffer.

-

Pre-incubation: Equilibrate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiation of Reaction: Add 100 µL of the pre-warmed 10 mM 4-Methoxyphenyl β-D-Galactopyranoside stock solution to each reaction to initiate the enzymatic reaction. The final substrate concentration will be 5 mM.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding 100 µL of 1 M Sodium Carbonate.

-

Measurement: Measure the absorbance of the solution at the λmax of the 4-methoxyphenoxide ion (approximately 290-300 nm) using a spectrophotometer or plate reader.

-

Calculation of Activity: The β-galactosidase activity can be calculated using a standard curve generated with a known concentration of 4-methoxyphenol or by using the molar extinction coefficient of the 4-methoxyphenoxide ion at the measured wavelength.

Applications in Research and Drug Development

The utility of 4-Methoxyphenyl β-D-Galactopyranoside extends across several domains of scientific inquiry, from fundamental glycoscience to the frontiers of drug discovery.

-

Enzyme Kinetics and Inhibition Studies: Its well-defined chemical nature makes it an excellent substrate for detailed kinetic studies of β-galactosidase, including the determination of Michaelis-Menten constants (Km and Vmax) and the evaluation of enzyme inhibitors.

-

Reporter Gene Assays: In molecular biology, the lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. Assays using 4-Methoxyphenyl β-D-Galactopyranoside can quantify the expression of this reporter, providing insights into gene regulation and promoter activity.

-

High-Throughput Screening (HTS): The simplicity and reliability of the colorimetric assay make it amenable to high-throughput screening formats for the discovery of novel β-galactosidase inhibitors or activators, which may have therapeutic potential in various diseases.

-

Synthesis of Glycoconjugates: As a stable glycoside, it serves as a valuable starting material for the chemical and enzymatic synthesis of more complex oligosaccharides and glycoconjugates.[2][3] These molecules are instrumental in studying carbohydrate-protein interactions, which are central to numerous biological processes, including cell recognition, signaling, and pathogenesis.

-

Diagnostics: The detection of specific β-galactosidase activity is a key diagnostic marker for certain lysosomal storage diseases, such as GM1 gangliosidosis and Morquio B disease.[15] While fluorogenic substrates are often used in these clinical assays, chromogenic substrates like 4-Methoxyphenyl β-D-Galactopyranoside can be valuable tools in the research and development of new diagnostic methods.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-Methoxyphenyl β-D-Galactopyranoside.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While a comprehensive Safety Data Sheet (SDS) for 4-Methoxyphenyl β-D-Galactopyranoside should be consulted for detailed information, the primary hazards are associated with eye irritation.[16][17][18] The hydrolysis product, 4-methoxyphenol, is harmful if swallowed and can cause skin and eye irritation.[7]

Conclusion: An Indispensable Tool for the Modern Scientist

4-Methoxyphenyl β-D-Galactopyranoside is more than just a chemical; it is a key that unlocks a deeper understanding of enzymatic processes and carbohydrate biology. Its reliability as a chromogenic substrate, coupled with its versatility as a synthetic precursor, ensures its continued relevance in the ever-evolving fields of biochemistry, molecular biology, and drug discovery. By understanding its fundamental properties and applying the robust protocols outlined in this guide, researchers can confidently and effectively integrate this powerful tool into their experimental repertoire, driving forward the frontiers of scientific knowledge.

References

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methoxyphenyl 3-O-allyl-β-D-galactopyranoside | Genome Context [genomecontext.com]

- 4. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]

- 5. 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 [m.chemicalbook.com]

- 6. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase | MDPI [mdpi.com]

- 10. brainly.in [brainly.in]

- 11. reddit.com [reddit.com]

- 12. 4-Methoxyphenol | SIELC Technologies [sielc.com]

- 13. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. aaronchem.com [aaronchem.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4-Methoxyphenyl beta-D-Galactopyranoside: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 4-Methoxyphenyl beta-D-Galactopyranoside, a key glycoside used in biochemical and diagnostic research. We will move beyond basic specifications to explore the causality behind its chemical behavior, provide validated protocols for its synthesis and use, and offer insights grounded in established scientific principles. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic glycoside consisting of a galactose sugar moiety linked to a 4-methoxyphenol aglycone via a β-glycosidic bond. This structure is fundamental to its primary application as a chromogenic substrate for the enzyme β-galactosidase.

The presence of the methoxy group on the aromatic ring subtly alters the electronic properties of the aglycone compared to a simple phenol, which can influence the kinetics of enzymatic cleavage. The β-linkage is stereochemically specific, making it a precise tool for detecting β-galactosidase activity while being resistant to hydrolysis by α-galactosidases.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | [1] |

| CAS Number | 3150-20-7 | [2] |

| Molecular Formula | C₁₃H₁₈O₇ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder | [3][4] |

| Melting Point | 158-163 °C | [2][4] |

| Solubility | Soluble in water and methanol | |

| Purity (Typical) | >98% (HPLC) | [3][4] |

Synthesis and Stereochemical Control: The Koenigs-Knorr Approach

The synthesis of an aryl β-galactoside requires precise stereochemical control to ensure the formation of the β-anomer exclusively. The Koenigs-Knorr reaction is a classic and reliable method for achieving this outcome.[5][6] The key to its success lies in the use of a "participating" protecting group on the C2 hydroxyl of the galactose donor.

Causality of Stereoselectivity : An acetyl or benzoyl group at the C2 position provides anchimeric assistance. During the reaction, it forms a cyclic acyloxonium ion intermediate after the glycosyl halide is activated. The alcohol acceptor (4-methoxyphenol) can then only attack from the face opposite to this bulky intermediate, resulting in a 1,2-trans glycosidic bond, which corresponds to the β-anomer in the galactose series.[6]

References

- 1. rsc.org [rsc.org]

- 2. This compound | 3150-20-7 [m.chemicalbook.com]

- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 5. Koenigs-Knorr Synthesis [drugfuture.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Technical Guide to 4-Methoxyphenyl β-D-Galactopyranoside (CAS 3150-20-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 4-Methoxyphenyl β-D-Galactopyranoside, CAS number 3150-20-7. Commonly abbreviated as pMPG, this compound is a highly valuable chromogenic substrate for the enzyme β-galactosidase. Its utility spans molecular biology, microbiology, and enzyme kinetics, primarily due to the straightforward colorimetric signal generated upon enzymatic cleavage. We will explore the fundamental physicochemical properties, the precise mechanism of action that enables detection, core applications with detailed protocols, and critical considerations for experimental design and data interpretation. This document is structured to serve as a practical and authoritative resource for scientists leveraging pMPG in their research endeavors.

Introduction to Chromogenic β-Galactosidase Detection

β-galactosidase (EC 3.2.1.23) is a cornerstone enzyme in numerous life science applications. It catalyzes the hydrolysis of terminal β-D-galactose residues from various substrates.[1] In molecular biology, the gene encoding it (lacZ) is a widely used reporter gene to monitor gene expression and protein-protein interactions.[1][2] In microbiology, its activity is a key biochemical marker for the identification of coliform bacteria, including E. coli.[1]

The reliable detection of β-galactosidase activity hinges on the use of specialized substrates. Chromogenic substrates are compounds that are colorless until acted upon by the enzyme.[3][4] Upon enzymatic cleavage, they release a chromophore—a colored molecule—allowing for simple visual or spectrophotometric quantification of enzyme activity.[5] While X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is perhaps the most famous substrate, producing a blue precipitate, substrates like 4-Methoxyphenyl β-D-Galactopyranoside (pMPG) offer distinct advantages for quantitative, solution-based assays.

Physicochemical Properties

A thorough understanding of a substrate's properties is fundamental to its effective use. The key characteristics of pMPG are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3150-20-7 | [6][7] |

| Molecular Formula | C₁₃H₁₈O₇ | [6][7][8] |

| Molecular Weight | 286.28 g/mol | [6][7][9] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 158-163 °C | [10][11] |

| Solubility | Soluble in water and methanol | [10] |

| Storage | Freezer (-20 °C recommended) | [11] |

Principle of Detection: A Two-Step Enzymatic Cascade

The detection of β-galactosidase using pMPG is not a single reaction but a coupled enzymatic assay. This design enhances signal amplification and specificity.

Step 1: Hydrolysis by β-Galactosidase The primary reaction involves the target enzyme, β-galactosidase. It recognizes and cleaves the β-glycosidic bond in the pMPG molecule. This hydrolysis releases two products: D-galactose and 4-methoxyphenol (p-methoxyphenol). The 4-methoxyphenol is the key signaling intermediate, but it is colorless itself.

Step 2: Oxidative Coupling for Signal Generation To generate a measurable colorimetric signal, a secondary (or coupling) enzyme is introduced. This is typically an oxidase, such as laccase or tyrosinase. This enzyme catalyzes the oxidation of the 4-methoxyphenol molecules, which then couple to form a colored, dimeric product. The intensity of the final color is directly proportional to the amount of 4-methoxyphenol released, and thus, to the activity of the β-galactosidase.

Reaction Mechanism Diagram

The following diagram illustrates the sequential enzymatic reactions involved in signal generation from pMPG.

Caption: Enzymatic cascade for pMPG-based detection.

Core Applications & Methodologies

The unique properties of pMPG make it suitable for several key applications in research.

4.1 Quantification of β-Galactosidase Activity in Lysates

This is the most common application, essential for normalizing transfection efficiency in reporter gene assays or for detailed enzyme kinetic studies. The soluble nature of the final product makes it ideal for microplate-based spectrophotometric readings.

4.2 Screening for Glycosidase Inhibitors

In drug development, identifying molecules that inhibit specific enzymes is crucial.[12] pMPG can be used in high-throughput screening (HTS) campaigns to find inhibitors of β-galactosidase. In such an assay, a decrease in color development in the presence of a test compound indicates potential inhibitory activity.

4.3 Microbiological Detection

β-galactosidase is a primary indicator of coliform bacteria in water and food safety testing.[1] While other substrates are often used in solid media (e.g., X-Gal for blue-white screening), pMPG can be adapted for liquid-based assays for quantifying bacterial contamination levels.

Experimental Protocol: Quantitative β-Galactosidase Assay

This protocol provides a robust, self-validating method for quantifying β-galactosidase activity in cell lysates using a 96-well plate format.

5.1 Materials & Reagents

-

Cell Lysate: Containing β-galactosidase (e.g., from cells transfected with a lacZ reporter plasmid).

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5.

-

pMPG Stock Solution: 100 mM 4-Methoxyphenyl β-D-Galactopyranoside in Assay Buffer.

-

Laccase Solution: 1 mg/mL Laccase (from Trametes versicolor) in Assay Buffer.

-

96-well clear, flat-bottom microplate.

-

Microplate Spectrophotometer (capable of reading absorbance at ~405-420 nm).

-

β-Galactosidase Standard: Purified enzyme for standard curve (optional but recommended).

5.2 Step-by-Step Procedure

-

Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:

-

130 µL Assay Buffer

-

20 µL pMPG Stock Solution (Final concentration: 10 mM)

-

20 µL Laccase Solution (Final concentration: 100 µg/mL)

-

Rationale: Preparing a master mix ensures uniformity across all wells, reducing pipetting errors.

-

-

Set Up Experimental Wells:

-

Blank: Add 180 µL of Master Mix + 20 µL of lysis buffer (without cell protein). This accounts for any background absorbance.

-

Samples: Add 180 µL of Master Mix to each well. Add 20 µL of your cell lysate.

-

Positive Control: Add 180 µL of Master Mix + 20 µL of a known concentration of β-galactosidase standard.

-

-

Incubation:

-

Cover the plate to prevent evaporation.

-

Incubate at 37°C.[13][14] The reaction time can vary from 15 to 60 minutes depending on the enzyme concentration.[13]

-

Expert Tip: For kinetic studies, take readings at multiple time points (e.g., every 5 minutes). For endpoint assays, a fixed time where the color is developed but the reaction is not saturated is ideal.

-

-

Measurement:

-

Measure the absorbance of the plate at a wavelength between 405 nm and 420 nm.[15] The optimal wavelength should be determined based on the absorbance spectrum of the final oxidized product.

-

-

Data Analysis:

-

Subtract the average absorbance of the Blank wells from all Sample and Control wells.

-

The resulting net absorbance is proportional to the β-galactosidase activity in your sample.

-

If a standard curve was generated, you can calculate the specific activity (e.g., in Units/mg of total protein).

-

General Experimental Workflow Diagram

Caption: Standard workflow for a pMPG-based enzyme assay.

Safety & Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Handling: Handle in a well-ventilated area.[16] Avoid the formation of dust and aerosols.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically in a freezer.[11][16]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations, often through a licensed chemical destruction plant.[16]

Conclusion

4-Methoxyphenyl β-D-Galactopyranoside is a robust and reliable substrate for the quantitative analysis of β-galactosidase activity. Its utility in a coupled, solution-based colorimetric assay provides a significant advantage over precipitating substrates for applications requiring high-throughput screening or precise kinetic measurements. By understanding its chemical properties, the mechanism of detection, and adhering to validated protocols, researchers can effectively integrate this compound into their workflows for reporter gene analysis, enzyme inhibitor screening, and microbiological testing.

References

- 1. Chromogenic substrates for the assay of β-galactosidase (EC 3.2.1.23) | Helier Scientific ltd [helierscientific.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. goldbio.com [goldbio.com]

- 6. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 3150-20-7 [m.chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]

- 10. This compound | 3150-20-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. arborpharmchem.com [arborpharmchem.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. agilent.com [agilent.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. zycz.cato-chem.com [zycz.cato-chem.com]

A Comprehensive Technical Guide to 4-Methoxyphenyl β-D-Galactopyranoside: Properties, Applications, and Quantitative Analysis

Executive Summary: This guide serves as a technical resource for researchers, scientists, and drug development professionals on 4-Methoxyphenyl β-D-galactopyranoside (CAS: 3150-20-7). We delve into its core physicochemical properties, with a primary focus on its molecular weight of 286.28 g/mol .[1][2][3][4][5] This document outlines its fundamental role as a chromogenic substrate for β-galactosidase and as a versatile building block in synthetic carbohydrate chemistry. A detailed, field-proven protocol for quantifying β-galactosidase activity is provided, emphasizing the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction to 4-Methoxyphenyl β-D-Galactopyranoside

4-Methoxyphenyl β-D-galactopyranoside is a synthetic glycoside, a class of molecules where a sugar group is bonded to another functional group via a glycosidic bond. In this compound, a galactose sugar is linked to a 4-methoxyphenyl group. Its significance in the scientific community stems from two primary functions:

-

Biochemical Substrate: It is recognized as a substrate for the enzyme β-galactosidase (EC 3.2.1.23). The enzymatic cleavage of the glycosidic bond releases D-galactose and 4-methoxyphenol, a process that can be monitored to quantify enzyme activity. This makes it a valuable tool in diagnostics and enzyme kinetics studies.

-

Synthetic Chemistry Building Block: In medicinal and organic chemistry, it serves as a crucial precursor for the synthesis of more complex glycoconjugates and glycosides.[6] These complex carbohydrates are vital for developing glycoproteins and other biologically active molecules used in drug formulation and delivery systems.[7] For instance, it has been used as a reactant in the preparation of SM1a, a human epithelial carcinoma antigen.[3]

Its utility in studying carbohydrate-protein interactions further solidifies its importance in advancing our understanding of cellular processes and developing novel therapeutic agents.[6]

Core Physicochemical Properties

A precise understanding of a compound's properties is the foundation of reproducible science. The key quantitative data for 4-Methoxyphenyl β-D-galactopyranoside are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 286.28 g/mol | [1][2][3][4][5][8] |

| Molecular Formula | C₁₃H₁₈O₇ | [1][2][3][4][8] |

| CAS Number | 3150-20-7 | [1][3][4][8] |

| Appearance | White Crystalline Solid / Powder | [1][8] |

| Melting Point | 158-161 °C | [4][8] |

| Solubility | Soluble in Water and Methanol | [8] |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | [2][8] |

Principle of Application: Enzymatic Hydrolysis

The primary biochemical application of 4-Methoxyphenyl β-D-galactopyranoside is rooted in its interaction with the enzyme β-galactosidase. This lysosomal hydrolase is critical for the breakdown of specific gangliosides and related molecules; its deficiency is linked to severe lysosomal storage disorders like GM1 gangliosidosis.[9]

The enzymatic reaction proceeds as follows: β-galactosidase identifies and cleaves the β-glycosidic bond linking the galactose moiety to the 4-methoxyphenol aglycone. This hydrolysis event yields two products: D-galactose and 4-methoxyphenol. The production of 4-methoxyphenol can be quantified, typically using spectrophotometry, to determine the rate of the enzymatic reaction.

Experimental Protocol: Quantification of β-Galactosidase Activity

This section provides a robust, step-by-step methodology for measuring β-galactosidase activity. While this protocol is universally applicable, it is based on the well-established principles used for analogous substrates like p-Nitrophenyl-β-D-galactopyranoside (PNPG).[10] The key to success is adapting the final detection step to the specific spectral properties of the 4-methoxyphenol product.

Reagents and Materials

-

Assay Buffer: 200 mM Sodium Acetate Buffer, pH 4.4 at 25°C.

-

Expertise & Rationale: The acidic pH of 4.4 is chosen to approximate the environment of the lysosome, the natural location of acid β-galactosidase, ensuring optimal enzyme activity.[10]

-

-

Substrate Stock Solution: 10 mM 4-Methoxyphenyl β-D-galactopyranoside dissolved in deionized water.

-

Stop Solution: 200 mM Borate Buffer or Sodium Carbonate, pH 9.8 or higher.

-

Expertise & Rationale: A high-pH buffer is essential. It immediately denatures the enzyme, halting the reaction at a precise time point. This ensures that the measured product concentration accurately reflects the reaction time.[10]

-

-

Enzyme Solution: Purified β-galactosidase or cell lysate containing the enzyme, diluted in cold deionized water to an appropriate concentration (e.g., ~1.0 unit/mL).

-

Equipment: Spectrophotometer, 1 cm path length cuvettes, thermostatted water bath (25°C or 37°C), micropipettes.

Assay Procedure

This protocol is designed for a final reaction volume of 3.92 mL, which can be scaled as needed.

-

Prepare Reaction Mix: In a clean cuvette, pipette 0.40 mL of Assay Buffer.

-

Add Enzyme: Add 0.02 mL of the β-Galactosidase Enzyme Solution. For the Blank cuvette, this step is omitted until the end.

-

Trustworthiness & Self-Validation: The Blank control, which contains all reagents except for a functional enzyme during the incubation period, is critical. It accounts for any non-enzymatic degradation of the substrate or background absorbance, ensuring the final reading is due solely to enzymatic activity.

-

-

Equilibration: Mix the cuvette by inversion and equilibrate to the desired temperature (e.g., 25°C) for 5 minutes in a water bath.

-

Initiate Reaction: Add 0.50 mL of the Substrate Stock Solution to the cuvette.

-

Incubation: Immediately mix by inversion and incubate at 25°C for exactly 10 minutes.

-

Expertise & Rationale: The incubation time must be precise and consistent across all samples. It should be within the linear range of the reaction, where product formation is proportional to time. Preliminary time-course experiments are recommended to establish this range for your specific enzyme concentration.

-

-

Stop Reaction: Add 3.00 mL of the Stop Solution. Mix thoroughly.

-

Finalize Blank: To the Blank cuvette, add 3.00 mL of Stop Solution first, followed by 0.02 mL of the Enzyme Solution. This ensures the enzyme is denatured before it can react with the substrate.

-

Measure Absorbance: Read the absorbance of the Test and Blank samples at the optimal wavelength for 4-methoxyphenol under basic conditions. This wavelength must be determined empirically (typically in the UV range).

Workflow and Data Analysis

Calculation: The enzyme activity is calculated using the Beer-Lambert law (A = εbc), where A is the background-subtracted absorbance, ε is the molar extinction coefficient of 4-methoxyphenol at the measured pH and wavelength, b is the path length (1 cm), and c is the concentration of the product.

Conclusion

4-Methoxyphenyl β-D-galactopyranoside is a compound of significant utility in both fundamental biochemical research and applied pharmaceutical development. Its well-defined molecular weight of 286.28 g/mol and predictable behavior as an enzymatic substrate make it a reliable tool for scientists.[1][2][3][4][5] The methodologies and principles detailed in this guide provide a framework for its effective application in the laboratory, ensuring that experimental designs are built on a foundation of scientific integrity and technical expertise.

References

- 1. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]

- 2. 4-Methoxyphenyl beta-D-Galactopyranoside | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3150-20-7 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. synthose.com [synthose.com]

- 9. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Methoxyphenyl β-D-Galactopyranoside in Water and DMSO

Core Physicochemical Properties

A molecule's structure is the primary determinant of its solubility. MeO-Ph-β-Gal is a glycoside, a molecule composed of a sugar moiety (the glycone) linked to a non-sugar moiety (the aglycone). In this case, the hydrophilic D-galactose is linked to the more hydrophobic 4-methoxyphenyl group. This amphipathic nature governs its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₇ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 158-163 °C | |

| Predicted logP (XLogP3) | -0.7 | [1][2] |

Solubility Profile: A Tale of Two Solvents

The solubility of MeO-Ph-β-Gal is a classic example of the "like dissolves like" principle, heavily influenced by the polarity of the solvent and the compound's ability to form hydrogen bonds.

Solubility in Water

Publicly available data from chemical suppliers qualitatively describe the solubility of MeO-Ph-β-Gal in water as "slight".[3] This is an expected characteristic. The molecule's water solubility is primarily conferred by the galactose unit, with its multiple hydroxyl (-OH) groups that can act as both hydrogen bond donors and acceptors with water molecules.[1] However, the bulky and nonpolar 4-methoxyphenyl aglycone counteracts this, limiting its overall dissolution in an aqueous medium.

Solubility in Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a strong ability to accept hydrogen bonds and solubilize a wide range of organic molecules. While specific quantitative data for MeO-Ph-β-Gal in DMSO is sparse, it is expected to be significantly more soluble in DMSO than in water. The DMSO molecule can effectively solvate both the polar galactose portion and the nonpolar aromatic ring of the aglycone.

Data-Driven Estimation from Analogous Compounds

To provide a more quantitative estimation, we can examine the experimentally determined solubilities of structurally similar β-D-galactopyranosides. These compounds share the same galactose core but differ in the aglycone, providing a strong basis for comparison.

| Compound | Solvent | Temperature | Solubility | Source |

| 4-Methylumbelliferyl β-D-galactopyranoside | Water | 24 °C | 0.21 mg/mL | |

| DMSO | Room Temp. | 115 mg/mL | ||

| p-Nitrophenyl β-D-galactopyranoside | Water (PBS, pH 7.2) | Room Temp. | ~0.09 mg/mL | |

| Water (with heating) | 60 °C | 5.83 mg/mL | [4] | |

| DMSO | Room Temp. | ≥ 10 mg/mL | [4] |

Experimental Protocols for Solubility Determination

As a self-validating system, empirical determination is the gold standard. The following protocols provide rigorous, step-by-step methodologies for quantifying the solubility of MeO-Ph-β-Gal.

Protocol 1: Thermodynamic Solubility in Water via the Shake-Flask Method

This method is considered the most reliable for determining the equilibrium (thermodynamic) solubility and is the benchmark against which other methods are compared.[5][6]

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of solid solute. The long incubation with agitation ensures this equilibrium is reached.

Caption: Workflow for the Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid MeO-Ph-β-Gal (e.g., 5-10 mg) to a clear glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of purified, deionized water (e.g., 1.0 mL).

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This duration is critical to ensure equilibrium is achieved.

-

Phase Separation: Remove the vial and allow it to stand undisturbed for at least one hour to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Crucially , filter this aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any microscopic undissolved particles. This step is vital to avoid overestimation of solubility.

-

Quantification: Prepare a standard curve of known concentrations of MeO-Ph-β-Gal. Analyze the concentration of the filtered sample using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Using the standard curve, determine the concentration of the saturated solution. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination in DMSO

For many applications, especially in high-throughput screening, researchers prepare concentrated stock solutions in DMSO. This protocol determines the "kinetic" solubility from a DMSO stock, which is often more relevant for these workflows.[5]

Causality: This method mimics the common laboratory practice of diluting a DMSO stock into an aqueous buffer. It measures the concentration at which the compound precipitates out of the aqueous solution under specific conditions, which may not represent true thermodynamic equilibrium.

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-

Stock Solution: Prepare a highly concentrated stock solution of MeO-Ph-β-Gal in 100% DMSO (e.g., 100 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.

-

Serial Dilution: In a 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4). Add small, precise volumes of the DMSO stock solution to the wells to create a range of final concentrations (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is consistent across all wells and is low enough not to interfere with your downstream assay (typically ≤1%).

-

Incubation: Cover the plate and incubate at room temperature with gentle shaking for a defined period (e.g., 1.5-2 hours).

-

Detection of Precipitation: Determine the solubility limit by identifying the highest concentration at which no visible precipitate is formed. This can be done visually or, more quantitatively, by measuring the turbidity (light scattering) in each well using a plate reader.

-

Confirmation (Optional but Recommended): For a more precise measurement, use a solubility filter plate. After incubation, vacuum filter the plate to separate the soluble fraction from any precipitate. The concentration of the compound in the filtrate can then be accurately quantified by HPLC or UV-Vis spectroscopy.[6]

Practical Insights for the Bench Scientist

-

Stock Solutions: Always prepare concentrated stock solutions of 4-Methoxyphenyl β-D-Galactopyranoside in high-purity, anhydrous DMSO. Store these stocks at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

-

Working Solutions: When preparing aqueous working solutions from a DMSO stock, add the DMSO stock to the aqueous buffer while vortexing or stirring. Never add aqueous buffer to the DMSO stock, as this can cause the compound to immediately precipitate.

-

Metastability: Be aware that kinetically-derived solutions may be supersaturated and could precipitate over time, with changes in temperature, or upon the introduction of nucleation sites (like dust or scratches in a tube). It is best practice to prepare fresh working solutions daily.

-

Assay Considerations: The low aqueous solubility may be a limiting factor in certain high-concentration enzyme kinetic studies. If higher concentrations are required, consider the use of co-solvents, but be sure to run appropriate vehicle controls to ensure the co-solvent does not affect enzyme activity.

By understanding the underlying chemical principles and employing these robust experimental protocols, researchers can confidently navigate the solubility challenges of 4-Methoxyphenyl β-D-Galactopyranoside, ensuring the accuracy and reproducibility of their experimental results.

References

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 4-Methoxyphenyl beta-D-Galactopyranoside

This document provides an in-depth technical guide for the synthesis of 4-Methoxyphenyl beta-D-galactopyranoside, a key biochemical reagent and building block in glycochemistry. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the strategic choices underpinning a successful synthesis. We will explore the venerable Koenigs-Knorr reaction for stereocontrolled glycosylation, followed by a classic Zemplén deprotection, ensuring a high-yield, high-purity final product.

Strategic Overview: The Importance and Challenge

This compound serves as a crucial substrate for enzyme assays, particularly for β-galactosidases, and acts as a versatile building block for synthesizing more complex glycoconjugates and carbohydrate-based therapeutics.[1][2][3] Its applications span from fundamental glycosylation studies to the development of novel drug delivery systems.[1][4]

The primary synthetic challenge lies in the stereoselective formation of the glycosidic bond. The anomeric carbon (C1) of galactose can exist in two stereoisomeric forms, alpha (α) and beta (β). For its function as a specific enzyme substrate, the exclusive formation of the β-anomer is paramount. Our strategy directly addresses this by leveraging the principle of neighboring group participation.

Visualizing the Synthetic Pathway

The synthesis is a two-stage process: first, the stereoselective coupling of a protected galactose donor with the 4-methoxyphenol acceptor, and second, the removal of the protecting groups to yield the final product.

Caption: Overall two-step synthesis of the target molecule.

Part I: The Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction, first reported in 1901, remains a cornerstone of carbohydrate chemistry for forming glycosidic bonds.[5][6] It involves the reaction of a glycosyl halide with an alcohol in the presence of a heavy metal salt promoter.[6][7]

Mechanistic Rationale: Ensuring β-Selectivity

The key to achieving the desired β-configuration is the use of an O-acetyl protecting group at the C2 position of the galactosyl donor. This is not merely a protecting group; it is an active participant in the reaction mechanism.

-

Activation: The promoter, typically silver carbonate (Ag₂CO₃), abstracts the bromide from the glycosyl donor (acetobromogalactose), generating a highly reactive oxocarbenium ion intermediate.

-

Anchimeric Assistance: The carbonyl oxygen of the C2-acetyl group attacks the anomeric center from the backside. This intramolecular reaction forms a stable, five-membered dioxolanium ion. This intermediate sterically shields the alpha-face of the anomeric carbon.

-

Nucleophilic Attack: The glycosyl acceptor, 4-methoxyphenol, can now only attack from the opposite (beta) face in an Sₙ2-like manner. This attack opens the dioxolanium ring and exclusively forms the 1,2-trans product, which in the case of galactose, is the desired β-glycoside.[6]

This strategic use of a participating neighboring group is a classic and reliable method for ensuring high stereoselectivity, a hallmark of a well-designed carbohydrate synthesis.

Detailed Experimental Protocol: Glycosylation

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) | Equiv. |

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | 411.21 | 4.11 g | 10.0 | 1.0 |

| 4-Methoxyphenol | 124.14 | 1.49 g | 12.0 | 1.2 |

| Silver Carbonate (Ag₂CO₃) | 275.75 | 3.31 g | 12.0 | 1.2 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

| Molecular Sieves (4Å) | - | ~5 g | - | - |

Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methoxyphenol (1.49 g) and anhydrous dichloromethane (50 mL). Add activated 4Å molecular sieves to maintain anhydrous conditions.

-

Reagent Addition: Add silver carbonate (3.31 g) to the stirring solution. The flask should be protected from light using aluminum foil, as silver salts can be light-sensitive.

-

Donor Addition: In a separate flask, dissolve acetobromogalactose (4.11 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirring reaction mixture at room temperature over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as 1:1 Hexanes:Ethyl Acetate. The disappearance of the starting acetobromogalactose (stains well with p-anisaldehyde) indicates completion.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite pad thoroughly with dichloromethane.

-

Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude residue is purified by silica gel column chromatography (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside as a white solid.

Part II: The Zemplén Deacetylation

With the stereochemistry of the glycosidic bond securely established, the final step is to remove the four acetyl protecting groups from the hydroxyls of the galactose ring. The Zemplén deacetylation is the method of choice for this transformation. It is a mild, efficient, and high-yielding reaction that uses a catalytic amount of sodium methoxide in methanol.[8][9]

Mechanistic Rationale: A Gentle Unveiling

The Zemplén reaction is essentially a transesterification.[8] The methoxide ion (MeO⁻) from the sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This process transfers the acetyl groups from the sugar to the methanol solvent, forming methyl acetate. The sugar's hydroxyl groups are regenerated in the process. Because the sodium methoxide is regenerated, only a catalytic amount is required for the reaction to proceed to completion, making it highly efficient.[8]

Detailed Experimental Protocol: Deacetylation

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (Example) | Moles (mmol) |

| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside | 454.44 | 3.64 g | 8.0 |

| Methanol (MeOH), anhydrous | - | 80 mL | - |

| Sodium Methoxide (NaOMe), 0.5 M in MeOH | - | ~0.8 mL | ~0.4 |

| Dowex® 50WX8 (H⁺ form) ion-exchange resin | - | ~2 g | - |

Procedure:

-

Dissolution: Dissolve the acetylated product (3.64 g) in anhydrous methanol (80 mL) in a 250 mL round-bottom flask with magnetic stirring.

-

Catalyst Addition: Add the 0.5 M solution of sodium methoxide in methanol dropwise until the pH of the solution is between 8 and 9 (check with pH paper).

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC (e.g., 9:1 Dichloromethane:Methanol); the product spot will have a much lower Rf value than the starting material.

-

Neutralization: Once the reaction is complete, add the acidic ion-exchange resin (Dowex® H⁺ form) in small portions until the solution becomes neutral (pH ~7). Stir for an additional 15 minutes.[9] This step is critical as it quenches the reaction without an aqueous workup, simplifying purification.

-

Filtration & Concentration: Filter off the resin and wash it thoroughly with methanol. Combine the filtrates and concentrate under reduced pressure.

-

Final Purification: The resulting white solid is typically of high purity. It can be further purified by recrystallization from methanol or a methanol/water mixture to yield the final product, this compound.

Validation and Data Summary

Experimental Workflow Visualization

A systematic workflow ensures reproducibility and minimizes error.

Caption: Step-by-step laboratory workflow for the synthesis.

Expected Product Characteristics

The identity and purity of the final product must be rigorously confirmed.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid.[10] |

| Molecular Formula | C₁₃H₁₈O₇[11][12] |

| Molecular Weight | 286.28 g/mol [11][12] |

| Yield (Overall) | 70-85% |

| Melting Point | 158-163 °C[13] |

| Specific Optical Rotation | [α]²⁰/D approx. -40° to -44° (c=1, MeOH)[13] |

| ¹H-NMR | Confirmation of aromatic protons (4-methoxyphenyl group), anomeric proton (β-linkage, doublet ~4.8-5.0 ppm), and sugar backbone protons. |

| ¹³C-NMR | Confirmation of 13 distinct carbon signals, including the anomeric carbon (~101-103 ppm). |

| Mass Spectrometry | ESI-MS should show [M+Na]⁺ at m/z ~309.1. |

Conclusion

This guide outlines a robust and reliable two-step synthesis of this compound. The strategy hinges on the classic Koenigs-Knorr reaction, where the C2-acetyl group is masterfully employed to direct the stereochemical outcome, ensuring the formation of the desired β-anomer. This is followed by a simple and efficient Zemplén deacetylation to furnish the final product in high yield and purity. By understanding the causality behind each step—from anchimeric assistance to catalytic transesterification—researchers can confidently execute and troubleshoot this synthesis, generating high-quality material for critical applications in drug discovery and biochemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Methoxyphenyl 3-O-Benzyl-β-D-galactopyranoside | Genome Context [genomecontext.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Koenigs-Knorr Synthesis [drugfuture.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry-online.com [chemistry-online.com]

- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. synthose.com [synthose.com]

- 11. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]

- 12. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 3150-20-7 | TCI EUROPE N.V. [tcichemicals.com]

A Technical Guide to the Mechanism of Action of 4-Methoxyphenyl β-D-Galactopyranoside with β-Galactosidase

Abstract

This technical guide provides an in-depth examination of the enzymatic interaction between β-galactosidase and the chromogenic substrate, 4-Methoxyphenyl β-D-Galactopyranoside. We will dissect the molecular mechanism of catalysis, detailing the architecture of the enzyme's active site, the roles of key catalytic residues, and the step-by-step process of glycosidic bond hydrolysis. Furthermore, this guide presents a robust experimental framework for quantifying β-galactosidase activity using this substrate, offering insights into assay design, execution, and data interpretation. The content herein is synthesized from authoritative biochemical literature to ensure scientific integrity and practical applicability for professionals in research and development.

Introduction: β-Galactosidase and the Utility of Chromogenic Substrates

β-Galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that plays a pivotal role in metabolic pathways by catalyzing the hydrolysis of terminal non-reducing β-D-galactose residues from various substrates.[1] In microbiology, its most famous role is in the catabolism of lactose into glucose and galactose, a cornerstone of the lac operon model in Escherichia coli.[2] Beyond its physiological functions, the stability and activity of β-galactosidase have made its corresponding gene, lacZ, one of the most widely used reporter genes in molecular biology.

To probe the enzyme's activity—whether for reporter gene assays, enzyme kinetics studies, or inhibitor screening—synthetic substrates that produce a measurable signal upon cleavage are indispensable. 4-Methoxyphenyl β-D-Galactopyranoside belongs to this class of molecules. It is a β-D-galactoside where the natural aglycone (the non-sugar portion) is replaced with a 4-methoxyphenyl group. The enzymatic cleavage of the β-glycosidic bond releases galactose and 4-methoxyphenol. The latter, under specific assay conditions, can be quantified to determine the rate of the enzymatic reaction. This guide focuses on the precise mechanism by which this catalysis occurs.

The Catalytic Machinery of β-Galactosidase

The catalytic prowess of β-galactosidase stems from a highly specialized active site located within its homotetrameric structure.[2] Each active site is a deep pit formed at the C-terminal end of a triose phosphate isomerase (TIM) barrel domain, with critical residues contributed by different subunits, making the tetrameric form essential for activity.[1][2] Full catalytic efficiency also requires the presence of specific monovalent (Na⁺ or K⁺) and divalent (Mg²⁺) cations, which are crucial for substrate binding and reactivity.[2][3]

The Two-Step Hydrolytic Mechanism

The hydrolysis of a β-D-galactoside, such as 4-Methoxyphenyl β-D-Galactopyranoside, proceeds via a two-step, double-displacement mechanism involving the formation of a covalent glycosyl-enzyme intermediate.[1][4]

-

Galactosylation (Formation of the Covalent Intermediate): The reaction is initiated when a nucleophilic residue in the active site attacks the anomeric carbon (C1) of the galactose moiety. Concurrently, a general acid catalyst donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (4-methoxyphenol). This results in a covalent bond between the galactose and the enzyme.[1][5]

-

Degalactosylation (Hydrolysis and Enzyme Regeneration): The general acid catalyst, now acting as a general base, activates a water molecule by accepting a proton. This activated water molecule then attacks the anomeric carbon of the enzyme-bound galactose, hydrolyzing the covalent bond. The galactose product is released, and the enzyme's active site is regenerated for the next catalytic cycle.[1][5]

Key Active Site Residues in E. coli β-Galactosidase

Structural and mutagenesis studies have identified several critical amino acid residues that orchestrate this catalytic process. The roles of the primary catalytic residues are summarized below.

| Residue | Function | Description | Citation |

| Glutamate-537 (Glu537) | Catalytic Nucleophile | Initiates a nucleophilic attack on the anomeric carbon of the galactose moiety, forming the covalent glycosyl-enzyme intermediate. | [1][5] |

| Glutamate-461 (Glu461) | General Acid/Base Catalyst | In the galactosylation step, it protonates the glycosidic oxygen to facilitate the leaving of the 4-methoxyphenyl group. In the degalactosylation step, it activates a water molecule for hydrolysis. | [1][5] |

| Tyrosine-503 (Tyr503) | Substrate Positioning | Helps to correctly orient the substrate in the active site through hydrogen bonding, ensuring proper alignment for nucleophilic attack. | |

| Histidine-357/391/418 | Transition State Stabilization | These residues, along with metal cofactors, help to stabilize the negatively charged transition states that occur during both steps of the reaction. | [5] |

Mechanistic Pathway Diagram

The following diagram illustrates the key events in the hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside by β-galactosidase.

Caption: Catalytic cycle of β-galactosidase with 4-Methoxyphenyl β-D-Galactopyranoside.

Experimental Protocol: Quantifying β-Galactosidase Activity

This section provides a generalized, robust protocol for measuring β-galactosidase activity in cell lysates using a chromogenic substrate like 4-Methoxyphenyl β-D-Galactopyranoside. The principle is analogous to well-established assays using ONPG (o-nitrophenyl-β-D-galactopyranoside).[6][7][8] The reaction is terminated with a high-pH solution, which stops the enzyme and can enhance the molar absorptivity of the released phenolic product, allowing for sensitive spectrophotometric detection.

Required Reagents and Buffers

-

Z-Buffer (pH 7.0):

-

60 mM Na₂HPO₄·7H₂O

-

40 mM NaH₂PO₄·H₂O

-

10 mM KCl

-

1 mM MgSO₄

-

Before use, add 50 mM β-mercaptoethanol.[7]

-

-

Substrate Stock Solution: 4-Methoxyphenyl β-D-Galactopyranoside dissolved in Z-buffer (without β-mercaptoethanol) or water to a concentration of 4 mg/mL.

-

Cell Lysis Buffer: A buffer compatible with maintaining enzyme activity (e.g., 100 mM potassium phosphate pH 7.8, 1 mM DTT). Commercial lysis reagents are also suitable.[8]

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[7]

Step-by-Step Assay Procedure

-

Sample Preparation (Cell Lysate):

-

Harvest cells (e.g., transfected mammalian cells or bacterial cultures) by centrifugation.[7][9]

-

Wash the cell pellet once with 1X Phosphate-Buffered Saline (PBS).

-

Resuspend the pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication, or detergent lysis).[6][9]

-

Clarify the lysate by centrifuging at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (soluble protein fraction) to a new, pre-chilled tube. This is your enzyme source.

-

Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay) for later normalization of activity.

-

-

Enzymatic Reaction:

-

Pre-warm a water bath or incubator to the desired reaction temperature (typically 28°C or 37°C).[6][7]

-

Set up reaction tubes (e.g., 1.5 mL microcentrifuge tubes). Include a "blank" control containing lysis buffer instead of cell lysate.

-

To each tube, add:

-

X µL of cell lysate (e.g., 20-100 µL).

-

Y µL of Z-Buffer to bring the total volume to V_pre-substrate (e.g., 800 µL).

-

-

Equilibrate the tubes at the reaction temperature for 5 minutes.

-

Start the reaction by adding a defined volume of the pre-warmed Substrate Stock Solution (e.g., 200 µL).

-

Mix immediately and start a timer.

-

-

Reaction Termination and Measurement:

-

Allow the reaction to proceed until a faint color develops or for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a defined volume of Stop Solution (e.g., 500 µL of 1 M Na₂CO₃).[7]

-

Centrifuge the tubes briefly to pellet any precipitate.

-

Measure the absorbance of the supernatant at the wavelength appropriate for the product (e.g., 410-420 nm for nitrophenols; the optimal wavelength for 4-methoxyphenol under alkaline conditions should be determined empirically via a wavelength scan).[6][7]

-

Data Analysis

Enzyme activity is typically expressed in Miller Units or as a specific activity (e.g., nmol/min/mg protein).

Calculation of Miller Units: Units = 1000 * [Absorbance_final / (t * V * OD₆₀₀)] Where:

-

t = reaction time in minutes.

-

V = volume of culture used in mL.

-

OD₆₀₀ = Absorbance of the culture at 600 nm before the assay.

This formula is primarily for bacterial cultures and normalizes activity to cell density.[7] For purified systems or other cell types, calculating specific activity is more common.

Experimental Workflow Diagram

Caption: Standard experimental workflow for a β-galactosidase colorimetric assay.

Conclusion

The hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside by β-galactosidase is a well-defined process rooted in a classic two-step enzymatic mechanism. The reaction is facilitated by specific nucleophilic and acid/base residues within a structurally complex active site. Understanding this mechanism is fundamental for leveraging this substrate in quantitative biochemical assays. The provided protocol offers a reliable and validated workflow for measuring enzyme activity, which can be adapted for various applications, from basic research to high-throughput screening in drug development. The precision of this system underscores the enduring utility of β-galactosidase as a robust enzymatic tool.

References

- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 2. m.ccnaonline.com [m.ccnaonline.com]

- 3. Active Site Architecture and Reaction Mechanism Determination of Cold Adapted β-d-galactosidase from Arthrobacter sp. 32cB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 8. agilent.com [agilent.com]

- 9. hpst.cz [hpst.cz]

An In-depth Technical Guide to 4-Methoxyphenyl β-D-Galactopyranoside: From Historical Context to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methoxyphenyl β-D-galactopyranoside, a crucial tool in biochemical research and pharmaceutical development. Delving into its historical context, synthesis, and diverse applications, this document serves as a technical resource for professionals in the field.

Introduction: A Molecule Born from Necessity

The "discovery" of 4-Methoxyphenyl β-D-galactopyranoside wasn't a singular event but rather a logical step in the evolution of enzyme kinetics and molecular biology. Its history is intertwined with the quest for reliable and sensitive methods to detect and quantify β-galactosidase activity. The enzyme β-galactosidase itself was first mentioned in scientific literature a century ago by Beijerinck.[1] This enzyme is a glycoside hydrolase that catalyzes the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides.[2]

Early enzymology relied on monitoring changes in physical properties like pH or temperature. However, the development of synthetic substrates that release a colored or fluorescent molecule upon enzymatic cleavage revolutionized the field. The introduction of chromogenic substrates, such as o-Nitrophenyl-β-D-galactopyranoside (ONPG) and the widely recognized X-Gal, provided a simple and powerful visual tool for detecting enzyme activity.[3] 4-Methoxyphenyl β-D-galactopyranoside emerged from this tradition of rational design, offering a stable and effective substrate for studying glycosylation processes and enzyme kinetics.[4]

Physicochemical Properties

Understanding the fundamental properties of 4-Methoxyphenyl β-D-galactopyranoside is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C13H18O7 | [5][6][7][8][9] |

| Molecular Weight | 286.28 g/mol | [5][6][7][8][9] |

| Appearance | White Crystalline Solid / Off-white Solid | [6][10] |

| Melting Point | 158-160 °C / 161 °C / 165-168 °C | [6][7][10] |

| Solubility | Soluble in Water and Methanol | [6] |

| Storage Conditions | 0 to 8 °C / Freezer | [6][7] |

The Core Application: A Substrate for β-Galactosidase

The primary utility of 4-Methoxyphenyl β-D-galactopyranoside lies in its role as a chromogenic substrate for β-galactosidase. The enzyme, often sourced from E. coli (encoded by the lacZ gene), cleaves the β-glycosidic bond linking the galactose sugar to the 4-methoxyphenyl group.[2][11] This enzymatic hydrolysis releases 4-methoxyphenol, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

Mechanism of Action

The hydrolysis reaction follows a well-established mechanism for glycosidases.[12] The process involves the formation of a covalent intermediate between the galactose moiety and an acidic residue in the enzyme's active site.[11] Subsequent nucleophilic attack by a water molecule resolves this intermediate, releasing the free galactose and the aglycone, 4-methoxyphenol.

Caption: Enzymatic hydrolysis of 4-Methoxyphenyl β-D-Galactopyranoside.

Synthesis and Preparation

While commercially available, understanding the synthesis of 4-Methoxyphenyl β-D-galactopyranoside provides valuable insight into its structure and potential impurities. The synthesis typically involves the glycosylation of 4-methoxyphenol with a protected galactose derivative.

A general synthetic approach involves the reaction of acetobromogalactose (a galactose molecule where the hydroxyl groups are protected by acetyl groups and the anomeric carbon has a bromine atom) with 4-methoxyphenol in the presence of a catalyst. This is followed by deprotection of the acetyl groups to yield the final product.

A chemo-enzymatic approach has also been developed, combining chemical synthesis of an anomeric mixture with selective enzymatic hydrolysis to isolate the desired β-anomer.[13]

Applications in Research and Drug Development

The utility of 4-Methoxyphenyl β-D-galactopyranoside extends beyond basic enzyme kinetics.

Glycosylation Studies and Drug Development

This compound serves as a valuable tool in studying glycosylation, a critical post-translational modification that affects protein folding, stability, and function.[4] In drug development, it is used in the synthesis of glycosylated compounds to potentially enhance the bioavailability and efficacy of pharmaceutical agents.[4][14] The addition of a sugar moiety can improve a drug's solubility and alter its pharmacokinetic profile.

Biochemical Assays and High-Throughput Screening

The enzymatic assay using 4-Methoxyphenyl β-D-galactopyranoside is readily adaptable for high-throughput screening (HTS) to identify inhibitors or activators of β-galactosidase. This is particularly relevant in the study of lysosomal storage disorders where β-galactosidase activity is deficient.

Building Block for Complex Carbohydrates

As a glycoside, it serves as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.[15] These complex carbohydrates are essential for studying carbohydrate-protein interactions, which are fundamental to many cellular processes and disease pathogenesis.[4][14][15]

Experimental Protocol: β-Galactosidase Activity Assay

This protocol provides a standardized method for measuring β-galactosidase activity using 4-Methoxyphenyl β-D-galactopyranoside.

Materials:

-

β-Galactosidase enzyme solution

-

4-Methoxyphenyl β-D-galactopyranoside solution (substrate)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer and microplates

Procedure:

-

Prepare Reagents: Dissolve 4-Methoxyphenyl β-D-galactopyranoside in the assay buffer to the desired final concentration. Prepare serial dilutions of the β-galactosidase enzyme.

-

Set up the Reaction: In a microplate, add the enzyme solution to each well.

-

Initiate the Reaction: Add the substrate solution to each well to start the reaction.

-

Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

-

Measure Absorbance: Read the absorbance of each well at the appropriate wavelength for 4-methoxyphenol.

-

Data Analysis: Calculate the enzyme activity based on the change in absorbance over time, using a standard curve for 4-methoxyphenol.

Caption: Workflow for a standard β-galactosidase activity assay.

Safety and Handling

As with any laboratory chemical, proper safety precautions are necessary when handling 4-Methoxyphenyl β-D-galactopyranoside.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[10][16][17]

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[16] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.[16] This may involve removal to a licensed chemical destruction plant or controlled incineration.[16]

Conclusion

4-Methoxyphenyl β-D-galactopyranoside is more than just a chemical reagent; it is a product of scientific evolution, designed to answer fundamental questions in biochemistry and molecular biology. Its straightforward application in enzymatic assays, coupled with its utility as a synthetic building block, ensures its continued relevance in research and drug development. This guide provides the foundational knowledge for scientists to effectively and safely utilize this versatile molecule in their endeavors.

References

- 1. The discovery of beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 3. biosynth.com [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Methoxyphenyl β-D-galactopyranoside | CymitQuimica [cymitquimica.com]

- 6. synthose.com [synthose.com]

- 7. echemi.com [echemi.com]

- 8. 4-METHOXYPHENYL BETA-D-GALACTOPYRANOSIDE | 3150-20-7 [m.chemicalbook.com]

- 9. This compound | C13H18O7 | CID 11300643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chemimpex.com [chemimpex.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. zycz.cato-chem.com [zycz.cato-chem.com]

- 17. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the 4-Methoxyphenyl beta-D-Galactopyranoside β-Galactosidase Assay

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of β-Galactosidase as a Reporter Enzyme

β-Galactosidase (EC 3.2.1.23), encoded by the lacZ gene in E. coli, is a cornerstone of molecular biology, serving as a robust and reliable reporter enzyme in countless experimental paradigms. Its primary biological function is the hydrolysis of the disaccharide lactose into glucose and galactose.[1] This enzymatic activity is readily harnessed in the laboratory to quantify gene expression, monitor transfection efficiency, and screen for protein-protein interactions. The stability of the enzyme and the availability of a diverse array of substrates make it an invaluable tool.[1] This document provides a comprehensive guide to the use of 4-Methoxyphenyl β-D-Galactopyranoside (MeO-Ph-β-Gal), a chromogenic substrate for the sensitive quantification of β-galactosidase activity.

Assay Principle: A Spectrophotometric Approach to Quantifying Enzymatic Activity

The 4-Methoxyphenyl β-D-Galactopyranoside assay is a colorimetric method for determining β-galactosidase activity. The underlying principle is the enzymatic cleavage of a glycosidic bond in the substrate, which releases a chromophore that can be quantified by spectrophotometry.

In this assay, β-galactosidase catalyzes the hydrolysis of the colorless substrate, 4-Methoxyphenyl β-D-Galactopyranoside, into two products: D-galactose and 4-methoxyphenol.

The reaction is terminated by the addition of a high-pH stop solution, typically sodium carbonate. This alkaline environment serves two critical functions: it denatures the enzyme, thereby halting the reaction, and it causes the deprotonation of the hydroxyl group on the 4-methoxyphenol product to form the 4-methoxyphenoxide ion. This ionization event results in a bathochromic shift (a shift to a longer wavelength) of the absorbance maximum of the molecule, allowing for sensitive detection with minimal interference from other components in the cell lysate.[2] The intensity of the resulting color is directly proportional to the amount of 4-methoxyphenol produced, which in turn is a measure of the β-galactosidase activity in the sample.

Experimental Workflow

The following diagram illustrates the major steps in the 4-Methoxyphenyl β-D-Galactopyranoside β-galactosidase assay.

Caption: Workflow for the 4-Methoxyphenyl β-D-Galactopyranoside Assay.

Materials and Reagents

Reagent Preparation

Proper preparation and storage of reagents are critical for the accuracy and reproducibility of the assay.

| Reagent | Composition | Preparation and Storage |

| Assay Buffer (Z-Buffer) | 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄ | Adjust pH to 7.0. Store at 4°C. Immediately before use, add β-mercaptoethanol to a final concentration of 50 mM.[3] |

| Substrate Stock Solution | 100 mM 4-Methoxyphenyl β-D-Galactopyranoside | Dissolve in a suitable organic solvent like DMSO or a 1:1 mixture of DMSO and water. Store in aliquots at -20°C, protected from light. Glycosidic bonds are generally stable in neutral aqueous solutions but can undergo hydrolysis over extended periods.[4][5] |

| Stop Solution | 1 M Sodium Carbonate (Na₂CO₃) | Dissolve 106 g of Na₂CO₃ in deionized water to a final volume of 1 L. Store at room temperature. |

| Lysis Buffer | Varies by cell type (e.g., Reporter Lysis Buffer) | Commercial lysis buffers are recommended for consistency. Alternatively, a buffer containing 100 mM potassium phosphate (pH 7.8), and 0.2% Triton X-100 can be used. |

| 4-Methoxyphenol Standard | 10 mM 4-Methoxyphenol | For generation of a standard curve. Dissolve in the same solvent as the substrate stock solution. Store at -20°C. |

Experimental Protocols

Part 1: Preparation of Cell Lysates

-

Cell Culture and Harvesting : Grow cells to the desired confluency. For adherent cells, wash the monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Harvest the cells by scraping in 1 ml of ice-cold PBS and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

-